4-ethyl-1,3-oxazole-5-carbaldehyde
Description
4-Ethyl-1,3-oxazole-5-carbaldehyde (CAS: 1554168-19-2) is a heterocyclic aldehyde with the molecular formula C₆H₇NO₂ and a molecular weight of 125.1 g/mol . It features an oxazole core substituted with an ethyl group at position 4 and a formyl (-CHO) group at position 3. Its structural simplicity and reactive aldehyde group make it a versatile intermediate for synthesizing more complex heterocyclic systems .
Properties
CAS No. |
1554168-19-2 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under acidic conditions, which facilitates the formation of the oxazole ring . The reaction is often carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.
Reduction: 4-Ethyl-1,3-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of organic light-emitting diodes and other advanced materials.
Mechanism of Action
The mechanism of action of 4-ethyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 4-ethyl-1,3-oxazole-5-carbaldehyde, highlighting differences in substituents, heterocyclic cores, and applications:
Key Observations
Substituent Effects: The ethyl group in this compound provides moderate steric bulk compared to the cyclopropyl group in its analogue, which may influence reactivity in cross-coupling or nucleophilic addition reactions .
Functional Group Reactivity :
- The aldehyde group in this compound enables condensation reactions (e.g., forming hydrazones or oximes), as seen in pyrazole-4-carbaldehyde derivatives used to synthesize bioactive oximes .
- In contrast, 5-ethyl-4-methyl-1,3-oxazole lacks this reactive site, limiting its utility in derivatization .
Biological and Synthetic Relevance: Pyrazole- and thiazole-based aldehydes (e.g., 4-chlorothiazole-5-carboxaldehyde) are often prioritized in drug discovery due to their antimicrobial and antitumor activities, whereas oxazole aldehydes like this compound are less studied in this context .
Data Gaps and Research Needs
- Biological Activity: No direct studies on its pharmacological properties exist, unlike its thiazole and pyrazole analogues .
- Synthetic Applications : Further exploration of its use in multicomponent reactions or as a ligand in metal-organic frameworks is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
